molecular formula C13H20O4S B15130632 3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester

3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester

Katalognummer: B15130632
Molekulargewicht: 272.36 g/mol
InChI-Schlüssel: BYWXXDBTSPGGFS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester is a chemical compound with the molecular formula C13H20O4S and a molecular weight of 272.36 g/mol . This compound is known for its unique structure, which includes a sulfonic acid ester group and a hydroxy group on a butane backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester typically involves the esterification of 3-hydroxy-2R,3-dimethyl-butane-1-sulfonic acid with p-tolyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfonic acid ester groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Eigenschaften

Molekularformel

C13H20O4S

Molekulargewicht

272.36 g/mol

IUPAC-Name

(4-methylphenyl) (2R)-3-hydroxy-2,3-dimethylbutane-1-sulfonate

InChI

InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)17-18(15,16)9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3/t11-/m0/s1

InChI-Schlüssel

BYWXXDBTSPGGFS-NSHDSACASA-N

Isomerische SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C[C@H](C)C(C)(C)O

Kanonische SMILES

CC1=CC=C(C=C1)OS(=O)(=O)CC(C)C(C)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.